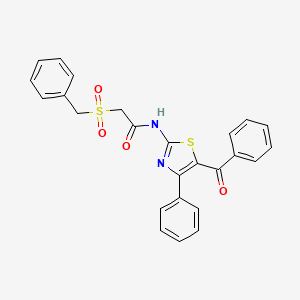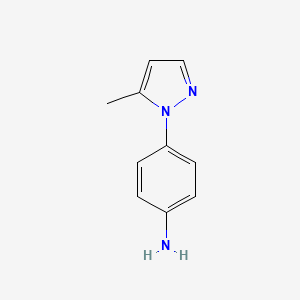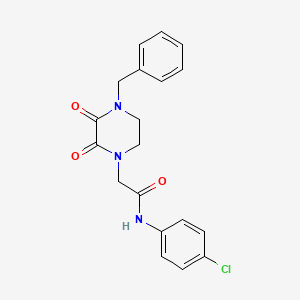![molecular formula C10H9ClN2S B2530261 4-Cloro-2-ciclopropil-6-metiltieno[2,3-d]pirimidina CAS No. 1341078-55-4](/img/structure/B2530261.png)
4-Cloro-2-ciclopropil-6-metiltieno[2,3-d]pirimidina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-cyclopropyl-6-methylthieno[2,3-d]pyrimidine is a heterocyclic compound widely used in scientific research. This compound is particularly notable for its role in the study of protein kinases and its potential therapeutic implications. Its unique structure, featuring a thieno[2,3-d]pyrimidine core, makes it a valuable tool in various fields of research.
Aplicaciones Científicas De Investigación
4-Chloro-2-cyclopropyl-6-methylthieno[2,3-d]pyrimidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including protein kinases.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases, tumors, and cardiovascular pathologies.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
Target of Action
Similar compounds have been found to inhibit cdk2, a protein kinase involved in cell cycle regulation .
Mode of Action
It’s known that inhibitors of protein kinases like cdk2 typically work by binding to the enzyme and preventing it from phosphorylating its substrates .
Biochemical Pathways
Inhibition of cdk2 can affect the cell cycle, particularly the transition from the g1 phase to the s phase .
Result of Action
Inhibition of cdk2 can lead to cell cycle arrest, which may result in the death of rapidly dividing cells, such as cancer cells .
Métodos De Preparación
The synthesis of 4-Chloro-2-cyclopropyl-6-methylthieno[2,3-d]pyrimidine typically involves several steps, including chlorination, alkylation, acylation, and esterification. One common synthetic route starts from 2-cyclopropyl-4-methylthiazole-5-carboxylic acid. The process involves:
Chlorination: Introduction of a chlorine atom to the compound.
Alkylation: Addition of an alkyl group.
Acylation: Introduction of an acyl group.
Esterification: Formation of an ester group.
These steps are carried out under controlled conditions using various reagents and catalysts to ensure the desired product is obtained with high purity and yield.
Análisis De Reacciones Químicas
4-Chloro-2-cyclopropyl-6-methylthieno[2,3-d]pyrimidine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
The major products formed from these reactions depend on the specific conditions and reagents used .
Comparación Con Compuestos Similares
4-Chloro-2-cyclopropyl-6-methylthieno[2,3-d]pyrimidine can be compared with other similar compounds, such as:
4-Chloro-6-methylthieno[3,2-d]pyrimidine: Similar structure but different substitution pattern.
4-Chloro-5-methyl-thieno[2,3-d]pyrimidine: Another closely related compound with slight structural variations.
These compounds share some chemical properties but differ in their specific biological activities and applications, highlighting the uniqueness of 4-Chloro-2-cyclopropyl-6-methylthieno[2,3-d]pyrimidine.
Propiedades
IUPAC Name |
4-chloro-2-cyclopropyl-6-methylthieno[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2S/c1-5-4-7-8(11)12-9(6-2-3-6)13-10(7)14-5/h4,6H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMKHZPNNTYSXSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)N=C(N=C2Cl)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl 4-methoxy-3-((2-(4-methoxybenzyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzoate](/img/structure/B2530184.png)


![N-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl}-2,6-difluorobenzamide](/img/structure/B2530190.png)


![2-(benzylsulfanyl)-N-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}acetamide](/img/structure/B2530198.png)

![1-(4-chlorobenzyl)-3-(4-fluorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2530200.png)

